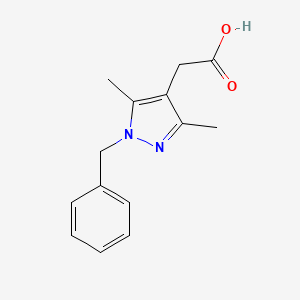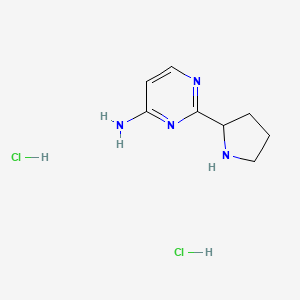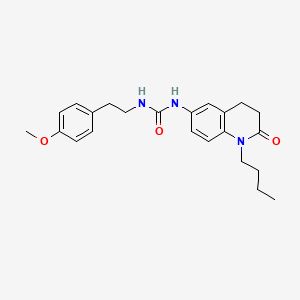![molecular formula C17H26N4O B2508152 6-Amino-3-méthyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 402953-87-1](/img/structure/B2508152.png)
6-Amino-3-méthyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a pyrano[2,3-c]pyrazole core, makes it a valuable target for synthetic and medicinal chemistry research.
Applications De Recherche Scientifique
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
Target of Action
The primary target of 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system .
Mode of Action
This compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction . The compound’s interaction with the L-type calcium channel was confirmed through in vitro studies, where it was observed to induce a significant concentration-dependent lowering of contraction provoked by cumulative CaCl2 adding .
Biochemical Pathways
The blockade of the L-type calcium channel affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including muscle contraction. By blocking the influx of calcium ions, the compound disrupts the normal functioning of this pathway, leading to relaxation of the smooth muscle cells .
Pharmacokinetics
The compound has been shown to have significantantihypertensive activity in vivo, suggesting good bioavailability
Result of Action
The result of the compound’s action is vasorelaxation . By blocking the L-type calcium channel, the compound prevents muscle contraction, leading to relaxation of the smooth muscle cells in the blood vessels. This relaxation results in the dilation of the blood vessels, thereby reducing blood pressure . In vivo studies have confirmed that the compound has significant antihypertensive activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, and malononitrile . This reaction is often catalyzed by various catalysts such as titanium dioxide nanoparticles, γ-alumina, or l-proline . The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions or in water.
Industrial Production Methods
For industrial production, the use of heterogeneous catalysts is preferred due to their reusability and efficiency. Catalysts such as titanium dioxide nanoparticles and γ-alumina are commonly used . The reaction is typically conducted in a batch reactor, and the product is purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyrano derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Known for its antihypertensive and vasorelaxant properties.
6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles: These compounds exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its nonyl substituent, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other pyrano[2,3-c]pyrazole derivatives .
Propriétés
IUPAC Name |
6-amino-3-methyl-4-nonyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-4-5-6-7-8-9-10-13-14(11-18)16(19)22-17-15(13)12(2)20-21-17/h13H,3-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYDBKHTOSOIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1C(=C(OC2=NNC(=C12)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2508073.png)





![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)
![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)
